1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one
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Overview
Description
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry. Compounds containing the piperidine moiety exhibit a wide range of biological activities, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of Substituents: The ethyl and hydroxyphenyl groups are introduced through substitution reactions.
Final Assembly: The final step involves the coupling of the piperidine derivative with a propanone moiety under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their diverse biological effects. For example, they may act as agonists or antagonists at neurotransmitter receptors, modulating neuronal activity and producing therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-hydroxypiperidine: A related compound with similar structural features but lacking the propanone moiety.
4-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Another piperidine derivative with different substituents, showing high selectivity for resistant Plasmodium falciparum.
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide: A fentanyl analogue with a piperidine core, used in pain management.
Uniqueness
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the hydroxyphenyl and propanone moieties allows for diverse reactivity and potential therapeutic applications .
Properties
CAS No. |
55078-64-3 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[1-ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-3-15(19)16(8-10-17(4-2)11-9-16)13-6-5-7-14(18)12-13/h5-7,12,18H,3-4,8-11H2,1-2H3 |
InChI Key |
XCAMYZFCUDXNFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CCN(CC1)CC)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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